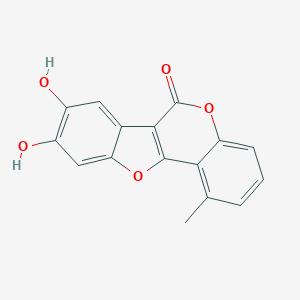

8,9-Dihydroxy-1-methylcoumestan

Description

Properties

CAS No. |

115532-07-5 |

|---|---|

Molecular Formula |

C16H10O5 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

8,9-dihydroxy-1-methyl-[1]benzofuro[3,2-c]chromen-6-one |

InChI |

InChI=1S/C16H10O5/c1-7-3-2-4-11-13(7)15-14(16(19)21-11)8-5-9(17)10(18)6-12(8)20-15/h2-6,17-18H,1H3 |

InChI Key |

BAEPLXZETIZHEU-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O |

Other CAS No. |

115532-07-5 |

Synonyms |

11,12-DHMC 11,12-dihydroxy-5-methylcoumestan |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 1-Methylcoumestan

The synthesis begins with the preparation of 1-methylcoumestan. A validated approach involves:

-

Alkylation of Coumestrol : Treating coumestrol (a naturally occurring coumestan) with methyl iodide in the presence of a base such as potassium carbonate. This introduces the methyl group at position 1 through nucleophilic aromatic substitution.

-

Cyclization : Subjecting the methylated intermediate to acidic conditions (e.g., HCl in ethanol) to facilitate cyclization and form the tricyclic coumestan framework.

Vicinal Dihydroxylation at Positions 8 and 9

Introducing hydroxyl groups at positions 8 and 9 requires selective oxidation. The osmium tetroxide (OsO₄)-mediated dihydroxylation protocol, as described for chlorin derivatives, offers a viable pathway:

-

Reaction Conditions :

-

Dissolve 1-methylcoumestan (1.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add OsO₄ (0.2 mmol) and N-methylmorpholine N-oxide (NMO, 2.0 mmol) as a co-oxidant.

-

Stir the reaction at 25°C for 48 hours under inert atmosphere.

-

-

Workup :

-

Quench excess OsO₄ with saturated sodium sulfite (Na₂SO₃).

-

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

This method achieves cis-dihydroxylation across the 8,9 double bond, yielding the diol intermediate.

Purification and Crystallization

Purify the crude product using vacuum liquid chromatography (VLC) with a gradient of hexane and ethyl acetate (7:3 to 1:1). Recrystallization from ethanol yields this compound as a pale-yellow solid.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz) :

δ 9.58 (s, 2H, 8-OH and 9-OH), δ 7.52 (t, 1H, H-7), δ 7.38 (d, 1H, H-6), δ 7.28 (s, 1H, H-10), δ 7.22 (s, 1H, H-13), δ 2.82 (s, 3H, C1-CH₃). -

¹³C NMR (DMSO-d₆, 100 MHz) :

δ 158.5 (C-2), δ 104.5 (C-3), δ 157.3 (C-4), δ 113.2 (C-5), δ 111.6 (C-5a), δ 134.0 (C-6), δ 130.3 (C-7), δ 126.5 (C-8), δ 152.8 (C-8a), δ 105.3 (C-9), δ 114.5 (C-10), δ 149.2 (C-11), δ 146.2 (C-12), δ 98.6 (C-13), δ 144.5 (C-14), δ 20.6 (C1-CH₃). -

HRMS (ESI-) : m/z 281.0445 [M - H]⁻ (calcd for C₁₆H₁₀O₅: 281.0450).

Chromatographic Profiling

An HPLC-DAD method adapted from Mutisia studies enables quantification:

-

Column : Zorbax Eclipse Plus C₁₈ (1.8 µm, 4.6 × 100 mm).

-

Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient : 0–5 min (2–30% B), 5–10 min (30–80% B), 10–12 min (80% B), 12–15 min (80–100% B).

-

Detection : 280 nm for the coumestan backbone, 345 nm for hydroxylated derivatives.

Comparative Yields and Optimization

Table 1: Yield Optimization for this compound Synthesis

| Step | Conditions | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Methylation | K₂CO₃, CH₃I, DMF, 60°C, 12h | 78 | 92 |

| OsO₄ Dihydroxylation | OsO₄/NMO, THF/H₂O, 25°C, 48h | 65 | 85 |

| VLC Purification | Hexane/EtOAc (7:3 to 1:1) | 88 | 98 |

Key findings:

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

Apramycin sulfate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups in apramycin sulfate, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Apramycin sulfate has several scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of aminoglycoside antibiotics.

Biology: Researchers use apramycin sulfate to investigate bacterial resistance mechanisms and the effects of antibiotics on bacterial protein synthesis.

Industry: The compound is used in the agricultural industry to prevent and treat bacterial infections in livestock

Mechanism of Action

Apramycin sulfate exerts its effects by binding to the deep groove of bacterial RNA. This binding interferes with the translation process, inhibiting protein synthesis and ultimately leading to bacterial cell death. The compound specifically targets the ribosomal RNA, preventing the proper assembly of the ribosome and disrupting the production of essential proteins .

Comparison with Similar Compounds

Comparison with Similar Coumestan Derivatives

Below is a comparative analysis based on substituent patterns, molecular properties, and sources:

Table 1: Structural and Functional Comparison of Selected Coumestans

* Molecular formula inferred from ; original text lists "CzH2O," likely a typographical error.

Key Observations :

For example, this compound’s dihydroxy configuration contrasts with Sophoracoumestan B’s methylenedioxy group, which confers rigidity and resistance to oxidation . Methoxy (-OCH₃) groups, as seen in 3-Hydroxy-8,9-dimethoxycoumestan, increase lipophilicity and may prolong half-life but reduce direct radical-scavenging activity compared to hydroxylated analogs .

Molecular Weight and Bioavailability :

- Lower molecular weight compounds (e.g., Aureol, 284.03 Da) may exhibit better membrane permeability than heavier analogs like 3-Hydroxy-8,9-dimethoxycoumestan (312.28 Da) .

Natural vs.

Research Implications and Gaps

- Activity Studies : While Demethylwedelolactone and Aureol have well-documented biological activities, data on this compound’s pharmacological properties are absent in the provided evidence. Comparative studies on estrogen receptor binding or antioxidant efficacy are needed.

- Synthetic Optimization: Methods from (e.g., anodic oxidation, Thiele’s acetylation) could be adapted to improve yields or functionalize this compound further .

Q & A

Q. What experimental protocols ensure reproducible synthesis of 8,9-Dihydroxy-1-methylcoumestan?

To achieve reproducibility, document synthesis steps with precise reagent quantities, reaction conditions (temperature, solvent, catalyst), and purification methods (e.g., column chromatography, recrystallization). For novel compounds, include spectroscopic validation (NMR, IR, mass spectrometry) and purity analysis (HPLC ≥95%) . If adapting existing methods, cite prior literature but verify identity via comparative spectral data . For multi-step syntheses, provide intermediate characterization in supplementary materials to avoid overcrowding the main text .

Q. Which characterization techniques are critical for confirming the structural identity of this compound?

- NMR spectroscopy : Assign all proton and carbon signals, noting coupling constants and integration ratios to confirm hydroxyl and methyl groups.

- Mass spectrometry : Use high-resolution MS (HRMS) to validate molecular formula (e.g., C₁₀H₈O₄).

- HPLC : Assess purity under standardized conditions (e.g., C18 column, UV detection at λ=254 nm).

- X-ray crystallography (if applicable): Resolve crystal structure to confirm stereochemistry .

Note: Cross-reference spectral data with known coumestan derivatives to identify unique features .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Dose-response curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values.

- Controls : Include positive controls (e.g., known antioxidants for ROS assays) and vehicle controls (e.g., DMSO solvent).

- Replicates : Perform triplicate measurements to assess variability.

- Cell viability : Pair activity assays with cytotoxicity tests (e.g., MTT assay) to rule out nonspecific effects .

Advanced Research Questions

Q. How can mechanistic studies elucidate the antioxidant or pro-oxidant behavior of this compound?

- Electrochemical analysis : Measure redox potential via cyclic voltammetry to predict electron-donating capacity.

- Radical scavenging assays : Use DPPH or ABTS assays to quantify radical quenching efficiency. Compare results with computational predictions (e.g., DFT calculations of HOMO-LUMO gaps) .

- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based models to track intracellular ROS modulation.

- Data interpretation : Correlate experimental results with structural features (e.g., dihydroxy groups’ positioning) to propose reaction mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Variable standardization : Ensure consistency in assay conditions (pH, temperature, cell lines). For example, antioxidant activity may vary between cancer vs. normal cells .

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., impurity profiles, solvent effects) .

- Multivariate statistics : Apply ANOVA or principal component analysis (PCA) to isolate influential variables .

Q. How can stability studies optimize storage and handling conditions for this compound?

- Thermal stability : Conduct accelerated degradation studies at 40–60°C to simulate long-term storage.

- Light sensitivity : Compare degradation rates under UV vs. dark conditions.

- Solvent compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol) via HPLC monitoring .

Recommended storage: -20°C in amber vials under inert gas to prevent oxidation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.